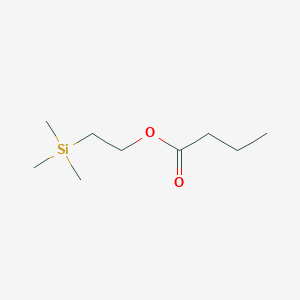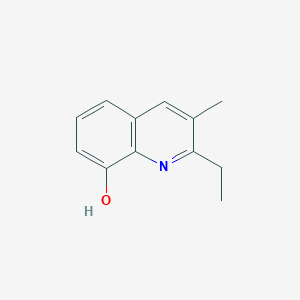
2-(Aminomethyl)-5-methoxynaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-methoxynaphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of an aminomethyl group at the second position and a methoxy group at the fifth position of the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-5-methoxynaphthalene can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2-naphthaldehyde with an appropriate amine under reductive amination conditions. This process typically employs a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also emphasized to adhere to green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Aminomethyl)-5-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield naphthylamines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Naphthylamines.
Substitution: Halogenated or nitro-substituted naphthalenes.
Applications De Recherche Scientifique
2-(Aminomethyl)-5-methoxynaphthalene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific optical properties.
Mécanisme D'action
The mechanism of action of 2-(Aminomethyl)-5-methoxynaphthalene involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(Aminomethyl)naphthalene: Lacks the methoxy group, leading to different chemical and biological properties.
5-Methoxy-2-naphthaldehyde: Contains an aldehyde group instead of an aminomethyl group, affecting its reactivity and applications.
2-(Aminomethyl)-6-methoxynaphthalene: The position of the methoxy group is different, which can influence its chemical behavior and interactions.
Uniqueness: 2-(Aminomethyl)-5-methoxynaphthalene is unique due to the specific positioning of the aminomethyl and methoxy groups on the naphthalene ring. This arrangement imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C12H13NO |
|---|---|
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
(5-methoxynaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C12H13NO/c1-14-12-4-2-3-10-7-9(8-13)5-6-11(10)12/h2-7H,8,13H2,1H3 |
Clé InChI |
WSMKSHYYNJBAIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC2=C1C=CC(=C2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-(Cyclopent-3-EN-1-YL)-3H-pyrazolo[3,4-B]pyridine](/img/structure/B11907148.png)


